tetramethyl 6'-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 6’-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Spirocyclization: The quinoline derivative undergoes spirocyclization with a suitable dithiole precursor under acidic or basic conditions.
Acetylation and Isoindole Formation:
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of multiple functional groups makes it a versatile scaffold for drug design.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The spiro and dithiole moieties are particularly of interest for their bioactive properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional diversity.
Mechanism of Action
The mechanism of action of tetramethyl 6’-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl 6’-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: This compound itself serves as a reference point.
Spiro[1,3-dithiole-2,1’-quinoline] Derivatives: Compounds with similar spiro and dithiole structures.
Isoindole Derivatives: Compounds containing the isoindole moiety.
Uniqueness
The uniqueness of tetramethyl 6’-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its combination of multiple functional groups and complex structure, which provides a versatile platform for various applications in scientific research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further study and development.
Properties
Molecular Formula |
C36H38N2O11S3 |
---|---|
Molecular Weight |
770.9 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetyl]-5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C36H38N2O11S3/c1-16-13-20-21(14-17(16)2)38(22(39)15-37-29(40)18-11-9-10-12-19(18)30(37)41)35(3,4)28-23(20)36(24(31(42)46-5)25(50-28)32(43)47-6)51-26(33(44)48-7)27(52-36)34(45)49-8/h13-14,18-19H,9-12,15H2,1-8H3 |
InChI Key |
URJXRQWQJASMIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)CN5C(=O)C6CCCCC6C5=O |
Origin of Product |
United States |
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